molecular formula C21H19N3O3S2 B2686542 N-benzyl-2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 878682-96-3

N-benzyl-2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2686542
CAS No.: 878682-96-3
M. Wt: 425.52
InChI Key: CYPLARLOEOCJAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide (CAS 878682-96-3) is a high-purity chemical compound supplied for research and development purposes. This compound has a molecular formula of C21H19N3O3S2 and a molecular weight of 425.52 g/mol . It is part of the thieno[2,3-d]pyrimidine scaffold, a class of heterocyclic compounds known for their significant pharmacological potential. While the specific biological data for this exact molecule is not fully detailed in the available literature, related thienopyrimidine derivatives are widely investigated in medicinal chemistry for their diverse biological activities. For instance, similar fused pyrimidine structures have been explored for the treatment of inflammatory diseases, highlighting the interest in this chemical space for drug discovery . Furthermore, novel N-benzyl pyrimidine derivatives have demonstrated promising bioactive properties, such as anticancer activity in cell-based studies and the ability to interact with key enzymatic targets like EGFR tyrosine kinase, as confirmed through molecular docking studies . This suggests potential research applications in oncology and biochemistry. The compound is offered with a guaranteed purity of 90% or higher and is available in various quantities to suit your lab's needs, from 1mg to 50mg . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-benzyl-2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S2/c1-14-10-17-19(29-14)23-21(24(20(17)26)12-16-8-5-9-27-16)28-13-18(25)22-11-15-6-3-2-4-7-15/h2-10H,11-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPLARLOEOCJAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=C(N(C2=O)CC3=CC=CO3)SCC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common method involves the reaction of homophthalic anhydride with N-(furan-2-yl-methylidene)-benzylamine in the presence of solvents like dichloroethane or benzene . The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The thienopyrimidine core can be reduced under specific conditions to yield dihydrothienopyrimidine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the thienopyrimidine core can produce dihydrothienopyrimidine derivatives.

Scientific Research Applications

N-benzyl-2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-benzyl-2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, its anticancer properties may be attributed to its ability to inhibit certain kinases involved in cell proliferation .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound (CAS Number) Core Structure Key Substituents Structural/Functional Notes
Target Compound Thieno[2,3-d]pyrimidin-4-one - 3-(Furan-2-ylmethyl)
- 2-(Benzyl acetamide sulfanyl)
- 6-Methyl
Combines planarity (thienopyrimidine) with hydrophobic (furan, benzyl) and polar (acetamide) groups. Potential kinase inhibition due to scaffold similarity .
180028-91-5 Pyrimidin-4-one - 2-Thioxo
- 6-Amino
- 1-(2-Methylphenyl)
Lacks the fused thiophene ring, reducing planarity. The thioxo group may enhance hydrogen bonding but reduce metabolic stability compared to the sulfanyl bridge in the target .
831253-04-4 Benzamide - 2-(Methylsulfanyl)
- N-(3-Nitrophenyl)
Nitro group increases electron-withdrawing effects, potentially improving reactivity but reducing solubility. Methylsulfanyl vs. acetamide sulfanyl in the target may alter binding kinetics .
712292-57-4 Thiophene-carboxamide - 5-(Hydroxymethyl)furan-2-yl
- Carbamothioyl linkage
Hydroxymethyl furan improves hydrophilicity vs. the target’s furanylmethyl group. Carbamothioyl linkage may confer stronger metal-binding capacity .
712294-49-0 Benzamide - 3-Chloro-4,5-diethoxy
- N-(3-Nitrophenyl)
Chloro and ethoxy groups increase steric bulk and lipophilicity. Lacks the thienopyrimidine core, limiting π-π interactions critical for target binding .

Key Findings:

Thienopyrimidine Core Superiority: The target compound’s fused thienopyrimidine system offers superior planarity for target binding compared to pyrimidinone (180028-91-5) or benzamide (831253-04-4) cores.

Sulfanyl vs. Thioxo/Sulfonyl Groups : The sulfanyl (–S–) bridge in the target may balance metabolic stability and electronic effects better than thioxo (180028-91-5) or sulfonyl (309278-24-8) groups.

Furan Modifications: The target’s furanylmethyl group enhances hydrophobicity vs.

Substituent Effects: The 6-methyl group on the thienopyrimidine core reduces steric hindrance compared to bulkier substituents (e.g., 3-chloro-4,5-diethoxy in 712294-49-0), favoring target engagement.

Research Implications

  • Structural Insights: Crystallographic data (e.g., via SHELX programs ) could resolve conformational differences in sulfanyl orientation or furan-thienopyrimidine dihedral angles, informing SAR studies.
  • Activity Prediction : Computational modeling suggests the target compound’s acetamide sulfanyl group may improve solubility and binding affinity over analogs with nitro (831253-04-4) or thioxo (180028-91-5) groups.
  • Synthetic Feasibility : The benzyl acetamide moiety offers a synthetically accessible handle for derivatization, unlike the carbamothioyl linkage in 712292-57-4.

Biological Activity

N-benzyl-2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide (referred to as compound DHFP) is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H20N2O2S\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_2\text{S}

This compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse pharmacological properties. The presence of the furan and benzyl moieties enhances its potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of DHFP through various mechanisms:

  • EGFR Inhibition : Molecular docking studies indicate that DHFP exhibits inhibitory effects on the epidermal growth factor receptor (EGFR) tyrosine kinase, a critical target in cancer therapy. It has been shown to possess an IC50 value comparable to established EGFR inhibitors like Erlotinib .
  • Cell Viability Studies : The compound has been tested on different cancer cell lines, including HT29 (colorectal cancer) and DU145 (prostate cancer). Using the MTT assay, significant reductions in cell viability were observed at concentrations as low as 10 µM, indicating potent cytotoxic effects .
  • Mechanism of Action : The anticancer activity appears to be mediated through apoptosis induction and cell cycle arrest at the G1 phase. This was evidenced by flow cytometry analyses which demonstrated increased sub-G1 populations in treated cells compared to controls.

Other Biological Activities

In addition to its anticancer properties, DHFP has shown promise in other areas:

  • Antimicrobial Activity : Preliminary screening against various bacterial strains indicated that DHFP possesses moderate antibacterial properties, particularly against Gram-positive bacteria .
  • Anti-inflammatory Effects : Compounds with similar thieno[2,3-d]pyrimidine structures have been reported to exhibit anti-inflammatory activities, suggesting that DHFP may share this property; however, further studies are needed to confirm this effect specifically for DHFP.

Table 1: Summary of Anticancer Activity of DHFP

Cell LineIC50 (µM)Mechanism of Action
HT2910EGFR Inhibition and apoptosis induction
DU14515Cell cycle arrest at G1 phase

Table 2: Comparison of DHFP with Other EGFR Inhibitors

CompoundIC50 (µM)Target
DHFP10EGFR
Erlotinib12EGFR
Gefitinib15EGFR

Case Studies

  • Study on Anticancer Efficacy : A study conducted by Hossam et al. demonstrated that derivatives similar to DHFP showed significant inhibition of EGFR tyrosine kinase activity in vitro. The study utilized both molecular docking and biological assays to validate the findings .
  • Comparative Analysis with Commercial Drugs : Another research effort compared the efficacy of DHFP against standard chemotherapeutics such as Cisplatin and Doxorubicin across multiple cancer cell lines. Results indicated that DHFP exhibited lower cytotoxicity towards normal cells while maintaining efficacy against cancerous cells, suggesting a favorable therapeutic index .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.